3,4-Difluorobenzyl alcohol is a highly specialized fluorinated building block widely procured for the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals . Featuring fluorine atoms at the meta and para positions of the aromatic ring, this compound provides distinct stereoelectronic properties that enhance lipophilicity, metabolic stability, and target binding in downstream derivatives compared to unsubstituted benzyl alcohol [1]. With a density of approximately 1.26 g/mL and a boiling point of 101 °C under reduced pressure, it is a stable, process-friendly liquid suitable for standard coupling, etherification, and amination workflows. Its primary value lies in its ability to introduce the 3,4-difluorobenzyl moiety, which is increasingly recognized as a privileged pharmacophore in medicinal chemistry for optimizing receptor affinity and achieving dual-target activity[2].
Substituting 3,4-difluorobenzyl alcohol with mono-fluorinated analogs (such as 4-fluorobenzyl alcohol) or alternative isomers (like 3,5-difluorobenzyl alcohol) frequently results in significant performance drop-offs in application-critical assays[1]. The specific 3,4-difluoro substitution pattern creates a unique electrostatic potential and steric profile that dictates critical halogen-bonding interactions and van der Waals contacts within target binding pockets [2]. In structure-activity relationship (SAR) studies, shifting a fluorine atom from the para to the meta position, or removing one entirely, disrupts these precise interactions, leading to diminished target affinity, loss of dual-target balance, or reduced metabolic resistance[1]. Consequently, for validated synthetic routes requiring the 3,4-difluorobenzyl group, generic substitution is not a viable procurement strategy [2].
In the development of 1,4-benzoxazine-based dual antithrombotic compounds, the choice of the fluorobenzyl substituent critically determines the balance of activity against thrombin and the glycoprotein IIb/IIIa receptor[1]. A comprehensive fluorine scan demonstrated that the 3,4-difluorobenzyl derivative achieved the optimal balanced dual activity [1]. The 6-(carboxymethyl)(3,4-difluorobenzyl)amino compound exhibited a thrombin inhibitory constant (Ki) of 0.33 ± 0.07 μM and a GP IIb/IIIa IC50 of 1.1 ± 0.6 μM, outperforming 3-fluorobenzyl, 4-fluorobenzyl, and 3,5-difluorobenzyl analogs [1].
| Evidence Dimension | Dual target inhibition (Thrombin Ki and GP IIb/IIIa IC50) |
| Target Compound Data | 3,4-difluorobenzyl derivative: Ki(Thr) = 0.33 μM, IC50(GP IIb/IIIa) = 1.1 μM |
| Comparator Or Baseline | 3-fluoro, 4-fluoro, and 3,5-difluorobenzyl analogs |
| Quantified Difference | 3,4-difluoro substitution provided the most potent and balanced dual activity |
| Conditions | In vitro target binding assays for 1,4-benzoxazine derivatives |
This demonstrates that 3,4-difluorobenzyl alcohol is the strictly required precursor for achieving optimal dual-target affinity in this class of antithrombotics, preventing the use of cheaper mono-fluoro substitutes.
The positioning of fluorine atoms on the benzyl ring is a decisive factor in the inhibitory activity of quinazolin-4(3H)-one derivatives against Mycobacterium tuberculosis shikimate kinase (MtSK) [1]. Comparative screening revealed that the 3,4-difluorobenzyl-substituted compound achieved the highest target inhibition (23.83% under assay conditions) [1]. In contrast, the 3-fluorobenzyl, 4-fluorobenzyl, 6-fluorobenzyl, and unsubstituted benzyl analogs exhibited inferior performance [1]. The data indicates that fluorine substituents at both the meta and para positions are structurally required to maximize van der Waals interactions and inhibitory potency [1].
| Evidence Dimension | MtSK Enzyme Inhibition |
| Target Compound Data | 3,4-difluorobenzyl derivative: 23.83% inhibition |
| Comparator Or Baseline | Mono-fluorobenzyl and unsubstituted benzyl analogs |
| Quantified Difference | Superior inhibitory activity strictly dependent on the 3,4-difluoro pattern |
| Conditions | In vitro MtSK-catalyzed chemical reaction assay |
For procurement teams sourcing intermediates for MtSK inhibitor synthesis, this data confirms that 3,4-difluorobenzyl alcohol cannot be replaced by other fluorinated isomers without compromising efficacy.
In the evaluation of synthetic odorants for pest control applications, 3,4-difluorobenzyl alcohol has been identified as a potent agonist for the moth odorant receptor SlitOR25 [1]. Machine learning predictions combined with dose-response analyses demonstrated that specific fluorination patterns on the benzyl alcohol scaffold significantly alter the activation thresholds [1]. While unsubstituted benzyl alcohol serves as a baseline ligand, the introduction of the 3,4-difluoro motif modifies the compound's electronic and steric profile, enabling specific receptor interactions that are not replicated by other structural isomers or distantly related analogs [1].
| Evidence Dimension | Receptor Activation Threshold |
| Target Compound Data | 3,4-difluorobenzyl alcohol: Active agonist |
| Comparator Or Baseline | Unsubstituted benzyl alcohol and other fluorinated isomers |
| Quantified Difference | Distinct dose-response activation profile based on the 3,4-difluoro substitution |
| Conditions | In vivo single sensillum recording (SSR) on SlitOR25 |
Highlights the unique biological activity of the intact 3,4-difluorobenzyl alcohol molecule, relevant for agrochemical formulation and pest management strategies.
As a critical building block for introducing the 3,4-difluorobenzyl moiety into 1,4-benzoxazine scaffolds, maximizing balanced inhibition of thrombin and GP IIb/IIIa[1].
Utilized as a precursor for quinazolin-4(3H)-one derivatives targeting shikimate kinase, where the 3,4-difluoro pattern is essential for optimal enzyme binding[2].
Employed directly as a receptor agonist or as an intermediate in the synthesis of advanced crop protection chemicals, leveraging its specific stereoelectronic properties to enhance target specificity [3].
Sourced as a standard reagent for fluorine scanning in drug discovery, specifically to evaluate the impact of meta/para di-fluorination on metabolic stability and lipophilicity compared to mono-fluorinated baselines [1].
Irritant